molecular formula C12H10N2O B13696524 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13696524
M. Wt: 198.22 g/mol
InChI Key: ZTVXPHFVFIZHTP-UHFFFAOYSA-N
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Description

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS: 14490-04-1) is a β-carboline derivative characterized by a pyridoindole scaffold with a methyl substituent at the 8-position. The compound shares structural homology with natural alkaloids like rutaecarpine, though synthetic routes for its derivatives often employ palladium-catalyzed cross-coupling or oxidative cyclization methods .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

8-methyl-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H10N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-6,14H,1H3,(H,13,15)

InChI Key

ZTVXPHFVFIZHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)NC=C3

Origin of Product

United States

Preparation Methods

Overview

The two-step synthesis involves:

This method is efficient for preparing 3-substituted β-carbolinones, including electron-withdrawing and electron-donating substituents.

Detailed Procedure

  • Step 1: N-Oxidation

    • The β-carboline precursor (1 mmol) is dissolved in a suitable solvent such as ethanol.
    • The mixture is refluxed until complete conversion to the N-oxide is confirmed by thin-layer chromatography (TLC).
    • Reaction times vary depending on substituents but typically range from 4 to 12 hours.
  • Step 2: Acetylation and Hydrolysis

    • The N-oxide is dissolved in acetic anhydride (10 mL) and heated under reflux for about 6 hours.
    • After cooling, the mixture is concentrated under reduced pressure.
    • The intermediate 2-acetoxy-β-carboline derivative is then dissolved in a mixture of ethanol and aqueous 2 M sodium hydroxide (1:1).
    • Stirring at room temperature for 2 hours hydrolyzes the acetoxy group, yielding the pyridoindolone.
    • The crude product is purified by column chromatography using methanol/chloroform as eluent.

Application to 8-Methyl Substituted Derivatives

While the referenced literature primarily discusses 3-substituted derivatives, the methodology is adaptable for methyl substitution at position 8 by selecting an appropriately substituted β-carboline precursor.

Yields and Characterization

  • Yields for similar derivatives range from 45% to 85%, depending on the substituent's electronic nature.
  • Electron-withdrawing groups generally lead to higher yields.
  • Characterization includes melting point, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Entry Substituent (R1) Yield (%) Reaction Time (h) Melting Point (°C)
1 Hydrogen (H) 65 6 253-255
2 Ethoxycarbonyl 85 4 257-259
3 Hydroxymethyl 75 8 Not reported
4 Formyl 52 6 276-277
5 Cyano 72 4 259-261
6 Methyl (inferred) ~65-75* 6-8* ~250-260*

*Note: Specific data for 8-methyl substitution are inferred based on analogous substituents due to limited direct reporting.

Alternative Synthetic Methods

One-Pot Cyclization Approaches

Some studies have developed one-pot syntheses of pyridoindole derivatives via the reaction of oxindoles and chalcones in the presence of ammonium acetate and catalytic potassium tert-butoxide under solvent-free conditions. These methods yield diaryl-substituted pyridoindoles but are less commonly applied to 8-methyl derivatives specifically.

Palladium-Catalyzed Cross-Coupling and Cyclization

Pd-catalyzed methods have been reported for constructing pyridoindole frameworks via cross-coupling of haloindole derivatives with amides or other nucleophiles, followed by cyclization. These methods offer high regioselectivity and functional group tolerance but require specialized catalysts and ligands.

Mechanistic Insights

The mechanism for the two-step synthesis involves:

  • Formation of the β-carboline N-oxide intermediate.
  • Acetylation at the nitrogen to form an acetoxy intermediate.
  • Elimination of acetic acid to regenerate the double bond.
  • Hydrolysis under basic conditions to yield the lactam structure of pyridoindolone.

Summary Table of Preparation Methods for 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Method Key Steps Advantages Limitations Typical Yield (%)
Two-step N-oxide route N-oxidation → acetylation → hydrolysis Mild conditions, good yields Requires β-carboline precursor 65-75*
One-pot cyclization Oxindole + chalcone + ammonium acetate Solvent-free, fast reaction Less common for methyl substitution 82-90 (other derivatives)
Pd-catalyzed cross-coupling Pd catalyst, haloindole + amide coupling High selectivity, functional group tolerance Requires expensive catalysts Variable

*Inferred from similar substituents due to lack of direct data for 8-methyl derivative.

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form polycyclic frameworks. A high-yielding method employs polyphosphoric acid (PPA) at 110°C for 30 minutes, achieving near-quantitative yields (98%) for unsubstituted derivatives . Substituents on the indole nucleus minimally affect reaction efficiency:

Substituent (R)Yield (%)Conditions
H98PPA, 110°C, 30 min
Me95PPA, 110°C, 30 min
F97PPA, 110°C, 30 min
Cl98PPA, 110°C, 30 min

This method outperforms alternatives like BF₃·Et₂O (86% yield) or AcOH (55% yield) . The reaction proceeds via acid-catalyzed intramolecular cyclization, forming a six-membered ring stabilized by hydrogen bonding (Figure 1) .

Condensation Reactions

The ketone group at the 1-position participates in acid-catalyzed condensations with nucleophiles. For example:

  • Hydrazine derivatives : Forms hydrazones under mild conditions (acetic acid, 80°C), enabling further functionalization.

  • Amines : Reacts with primary amines to generate Schiff bases, which are intermediates for bioactive analogs.

Reaction efficiency depends on steric and electronic factors, with electron-withdrawing substituents enhancing electrophilicity at the carbonyl group.

Nucleophilic Substitution

The methyl group at the 8-position undergoes radical or electrophilic substitution under controlled conditions:

ReagentProductYield (%)Conditions
HNO₃/H₂SO₄8-Nitro derivative720°C, 2 h
Br₂/FeBr₃8-Bromo derivative68RT, 1 h
ClSO₃H8-Chlorosulfonyl derivative6550°C, 4 h

These reactions preserve the pyridoindole core while introducing functional handles for downstream applications .

Reductive Amination

The secondary amine in the dihydro-pyridine ring participates in reductive amination with aldehydes/ketones:

8-Methyl-pyridoindolone+RCHONaBH₃CNN-alkylated product\text{8-Methyl-pyridoindolone} + \text{RCHO} \xrightarrow{\text{NaBH₃CN}} \text{N-alkylated product}

Yields range from 60–85% depending on the aldehyde’s steric bulk. This modification enhances solubility and bioactivity in pharmacological studies .

Oxidation Reactions

Controlled oxidation of the dihydro-pyridine ring is achievable using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) :

Dihydro formDDQ, CH₂Cl₂Aromatic pyridoindole(90% yield)[1]\text{Dihydro form} \xrightarrow{\text{DDQ, CH₂Cl₂}} \text{Aromatic pyridoindole} \quad (90\% \text{ yield})[1]

This reaction generates a fully conjugated system, shifting UV-Vis absorption maxima to longer wavelengths (λmax=320\lambda_{\text{max}} = 320 nm) .

Cross-Coupling Reactions

The indole C-5 position undergoes Palladium-catalyzed couplings :

Reaction TypeReagentProductYield (%)
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄5-Aryl derivative75
Buchwald-HartwigAryl halide, Pd₂(dba)₃5-Aminoaryl derivative68

These reactions enable rapid diversification for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes ring-contraction rearrangements to form γ-carboline derivatives, which are pharmacologically relevant . The mechanism involves protonation at N-9, followed by C–N bond cleavage and re-cyclization .

Photochemical Reactions

UV irradiation (λ=254\lambda = 254 nm) in methanol induces [2+2] cycloaddition with alkenes, producing fused bicyclic adducts (45–60% yield). This reactivity is attributed to the compound’s extended π-system .

Key Structural Insights from Computational Data

  • Reactive sites : C-1 (carbonyl), C-5 (indole), and N-9 (secondary amine) are primary reaction centers .

  • Electron density : DFT calculations show high electron density at C-5 (0.32-0.32 e), facilitating electrophilic substitutions .

Mechanism of Action

The mechanism of action of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interfere with DNA synthesis in cancer cells . The exact mechanism depends on the specific biological context and the structure of the derivative.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Brominated derivatives like AnnH52 (80% yield) are synthesized via phosphorus oxybromide .
  • Methoxy and Hydroxy Groups : AnnH20 (7-MeO) is synthesized via oxidative dehydrogenation, yielding an 89% pure product . Methoxy groups may enhance hydrogen bonding, influencing receptor binding compared to methyl substituents.
  • Aryl and Heterocyclic Modifications : SL651498’s pyrrolidinyl and phenyl groups contribute to its GABAA receptor subtype selectivity, demonstrating full agonist activity in electrophysiological assays .

Pharmacological Profiles

  • GABAA Receptor Modulation : SL651498’s 6-fluoro and 4-pyrrolidinyl groups are critical for its anxiolytic effects, avoiding sedative side effects common to benzodiazepines . In contrast, 8-methyl derivatives lack reported GABAA activity, suggesting substituent position dictates target specificity.
  • Kinase and MAO Inhibition : AnnH52 and related dichloro derivatives are studied for kinase inhibition, though bromination introduces steric bulk that may interfere with MAO-A binding . The 8-methyl compound’s compact structure could favor kinase selectivity.

Physical and Chemical Properties

  • Melting Points: 7d (4-fluorophenyl methanone) melts at 230.6–232.2°C, while AnnH20 (7-MeO) is a beige solid with lower solubility in polar solvents .
  • Spectroscopic Data :
    • AnnH20 : NMR signals at δ 11.80 (NH), 7.88 (5-H), and 3.82 (OCH₃) confirm regioselective substitution .
    • SL651498 : Mass spectrometry (ESI) confirms MW 378.40, with IR bands at 1624 cm⁻¹ (C=O stretch) .

Biological Activity

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurobiology. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₈N₂O
  • Molecular Weight : 184.2 g/mol
  • Structure : The structure features a methyl group at the 8-position of the pyrido[3,4-b]indole framework, contributing to its unique chemical properties and biological activities.

The biological activity of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one primarily involves its interaction with various molecular targets within cells. The compound has been shown to:

  • Inhibit specific enzymes associated with cancer cell proliferation.
  • Modulate signaling pathways involved in apoptosis and cell survival.
  • Interact with receptors that play critical roles in neurodegenerative diseases.

Anticancer Activity

Research indicates that 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375, indicating potent anticancer properties.
Cell LineIC50 (µM)Reference
HeLa0.5
A3750.6

Neuroprotective Effects

Studies have also highlighted the neuroprotective potential of this compound:

  • Mechanism : It may exert protective effects against oxidative stress-induced neuronal damage by modulating antioxidant pathways.

Study 1: Antiproliferative Effects

A study focused on the synthesis and biological evaluation of pyrido[3,4-b]indol-1-one derivatives showed that compounds similar to 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibited promising antiproliferative activity against various cancer cell lines. The most active derivatives were noted for their ability to inhibit cell growth effectively and induce apoptosis through caspase activation .

Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to neurotoxic agents. The results indicated that 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one could significantly reduce neuronal death and promote cell survival through anti-apoptotic mechanisms involving Bcl-2 family proteins .

Q & A

Q. What are the established synthetic routes for 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one?

The compound can be synthesized via Pd-catalyzed amidation and cyclization reactions. For example, Pd(0) catalysts (e.g., Pd(PPh₃)₄) enable intramolecular C–N bond formation between indole and pyridine precursors. Key steps include:

  • Precursor activation : Use of brominated or iodinated intermediates for cross-coupling.
  • Cyclization : Optimized conditions (e.g., DMF at 100–120°C under inert atmosphere) to form the pyridoindole core .
  • Methylation : Selective alkylation at the 8-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Q. How is 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one characterized spectroscopically?

Standard characterization includes:

  • ¹H NMR : Peaks at δ 10.59 (broad singlet for NH), δ 4.48 (triplet for CH₂ adjacent to N), and δ 1.32–1.12 (multiplet for aliphatic methyl groups). Splitting patterns confirm substituent positions .
  • IR spectroscopy : Bands at ~3459 cm⁻¹ (N–H stretch) and ~1585 cm⁻¹ (aromatic C=C) validate the fused heterocyclic structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.2206 for C₁₂H₁₀N₂O) confirm molecular weight .

Advanced Research Questions

Q. How can Pd-catalyzed cyclization be optimized to improve yields of the pyridoindole core?

Yield optimization involves:

  • Catalyst screening : Testing Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to balance reactivity and stability.
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMAc) enhance reaction rates by stabilizing transition states .
  • Additives : Ligands like Xantphos improve regioselectivity, while bases (e.g., Cs₂CO₃) neutralize HBr byproducts .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify bottlenecks (e.g., intermediate decomposition) .

Q. How can contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Resolution strategies include:

  • Variable-temperature NMR : Identify tautomeric equilibria by observing peak coalescence at elevated temperatures.
  • 2D techniques (COSY, NOESY) : Confirm through-space interactions (e.g., NOE correlations between methyl and aromatic protons) .
  • Purification : Re-crystallization (e.g., using EtOAc/hexane) or column chromatography to isolate pure stereoisomers .

Q. What methodologies enable selective functionalization of the pyridoindole scaffold?

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 3-position of the indole moiety due to electron-rich aromatic systems .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to introduce substituents (e.g., 4-methoxyphenyl) at the 2-position .
  • Reductive alkylation : Use of NaBH₄ or LiAlH₄ to reduce ketone groups (e.g., at the 1-position) to alcohols for further derivatization .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

  • Reactive intermediates : Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed reactions) .
  • Toxic byproducts : Trap HBr gas using NaOH scrubbers during alkylation .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles when handling methylating agents (e.g., MeI) .

Q. How can computational chemistry aid in predicting the compound’s reactivity?

  • DFT calculations : Model transition states for cyclization steps to identify energy barriers and regioselectivity trends.
  • Molecular docking : Predict binding affinities for biological targets (e.g., serotonin receptors) based on pyridoindole’s β-carboline analogs .

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